Cas no 446-57-1 (2,3-Difluorobenzyl Chloride)

2,3-Difluorobenzyl Chloride (C₇H₅ClF₂) is a fluorinated benzyl chloride derivative widely used as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure, featuring two fluorine atoms at the 2- and 3-positions of the benzyl ring, enhances reactivity and selectivity in nucleophilic substitution reactions. The compound’s high purity and stability make it suitable for precise functionalization in complex molecule construction. Its applications include the synthesis of biologically active compounds, where the difluorobenzyl moiety contributes to improved metabolic stability and binding affinity. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential lachrymatory effects.
2,3-Difluorobenzyl Chloride structure
2,3-Difluorobenzyl Chloride structure
Product Name:2,3-Difluorobenzyl Chloride
CAS No:446-57-1
MF:C7H5ClF2
MW:162.564408063889
MDL:MFCD03095320
CID:328496
PubChem ID:15850139
Update Time:2025-10-29

2,3-Difluorobenzyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 1-(Chloromethyl)-2,3-difluorobenzene
    • 2,3-Difluorobenzyl Chloride
    • 2,3-Diifluorobenzyl chloride
    • Benzene,1-(chloromethyl)-2,3-difluoro-
    • Benzene, 1-(chloromethyl)-2,3-difluoro-
    • 2,3-Difluorobenzylchloride
    • PubChem10225
    • 6164AB
    • 1-Chloromethyl-2,3-difluoro-benzene
    • AB13673
    • AM62166
    • RP22547
    • ST2415076
    • A22694
    • SCHEMBL1149651
    • EN300-330652
    • AKOS009311489
    • DTXSID00578850
    • AC-9729
    • A929226
    • J-506964
    • 446-57-1
    • AS-59021
    • MFCD03095320
    • FT-0653585
    • OVUKQQRPTLPXTD-UHFFFAOYSA-N
    • 1-(Chloromethyl)-2,3-difluoro-benzene
    • MDL: MFCD03095320
    • Inchi: 1S/C7H5ClF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
    • InChI Key: OVUKQQRPTLPXTD-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC=C(C=1F)F

Computed Properties

  • Exact Mass: 162.00500
  • Monoisotopic Mass: 162.0047842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 2.5

Experimental Properties

  • PSA: 0.00000
  • LogP: 2.70360

2,3-Difluorobenzyl Chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
032747-1g
2,3-Difluorobenzyl chloride
446-57-1 95%
1g
£98.00 2022-02-28
Fluorochem
032747-5g
2,3-Difluorobenzyl chloride
446-57-1 95%
5g
£298.00 2022-02-28
Fluorochem
032747-10g
2,3-Difluorobenzyl chloride
446-57-1 95%
10g
£476.00 2022-02-28
Fluorochem
032747-25g
2,3-Difluorobenzyl chloride
446-57-1 95%
25g
£1035.00 2022-02-28
Alichem
A013010179-250mg
2,3-Difluorobenzyl chloride
446-57-1 97%
250mg
$470.40 2023-09-01
Alichem
A013010179-500mg
2,3-Difluorobenzyl chloride
446-57-1 97%
500mg
$782.40 2023-09-01
Alichem
A013010179-1g
2,3-Difluorobenzyl chloride
446-57-1 97%
1g
$1475.10 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D835770-5g
2,3-Difluorobenzyl Chloride
446-57-1 95%
5g
¥878.00 2022-01-12
TRC
D456438-10mg
2,3-Difluorobenzyl Chloride
446-57-1
10mg
$ 50.00 2022-06-05
TRC
D456438-50mg
2,3-Difluorobenzyl Chloride
446-57-1
50mg
$ 135.00 2022-06-05

2,3-Difluorobenzyl Chloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:446-57-1)2,3-Difluorobenzyl Chloride
Order Number:A929226
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:56
Price ($):158.0
Email:sales@amadischem.com

Additional information on 2,3-Difluorobenzyl Chloride

2,3-Difluorobenzyl Chloride (CAS No: 446-57-1)

2,3-Difluorobenzyl Chloride is a versatile and intriguing compound in the realm of organic chemistry, particularly within the family of fluorinated aromatic compounds. With its unique structure and functional groups, this compound has garnered significant attention in both academic research and industrial applications. The CAS registry number 446-57-1 uniquely identifies this compound, making it easily referenceable in scientific literature and regulatory databases.

The molecular structure of 2,3-difluorobenzyl chloride consists of a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a chloromethyl group (-CH₂Cl) attached to the benzene ring. This arrangement imparts distinct electronic properties to the molecule, making it highly reactive in various chemical transformations. Recent studies have highlighted its role as a valuable synthetic intermediate in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.

One of the most notable aspects of 2,3-difluorobenzyl chloride is its ability to undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. This reactivity has been exploited in the development of novel drug candidates, where precise control over substitution patterns is crucial for achieving desired biological activities. For instance, researchers have utilized this compound as a starting material for synthesizing antiviral agents, leveraging its ability to form stable carbon-chlorine bonds that can be selectively replaced by bioactive groups.

In addition to its role in drug discovery, 2,3-difluorobenzyl chloride has found applications in materials science. Its fluorinated aromatic system contributes to enhanced stability and electronic properties, making it a promising candidate for use in advanced materials such as high-performance polymers and electroactive films. Recent advancements in polymer chemistry have demonstrated how this compound can be incorporated into polymer frameworks to improve their thermal stability and mechanical strength.

The synthesis of 2,3-difluorobenzyl chloride typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. One common approach involves the fluorination of benzyl chloride derivatives using selective fluorination reagents under controlled conditions. Researchers have recently explored greener synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize environmental impact while maintaining product quality.

From an environmental standpoint, understanding the fate and behavior of 2,3-difluorobenzyl chloride in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions but may persist in certain environmental compartments if not properly managed. Regulatory agencies have increasingly emphasized the importance of sustainable practices when handling such compounds to mitigate potential risks.

In conclusion, 2,3-difluorobenzyl chloride (CAS No: 446-57-1) stands out as a significant player in modern organic chemistry due to its unique properties and diverse applications. Its role as a key intermediate in drug development and materials science underscores its importance across various industries. As research continues to uncover new potential uses for this compound, it is likely that 2,3-difluorobenzyl chloride will remain a focal point for innovation in both academia and industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:446-57-1)2,3-Difluorobenzyl Chloride
A929226
Purity:99%
Quantity:5g
Price ($):158.0
Email